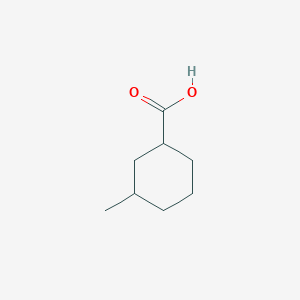

3-Methylcyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFSKZDQGRCLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901210 | |

| Record name | NoName_294 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13293-59-9 | |

| Record name | 3-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13293-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013293599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanecarboxylic acid is a saturated fatty acid and a derivative of cyclohexane (B81311). Its structure consists of a cyclohexane ring substituted with a methyl group at the third position and a carboxylic acid group at the first position. This compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical protocols for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some reported values may correspond to a mixture of cis and trans isomers, as the separation of these stereoisomers can be challenging.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 13293-59-9 | [1][2][5][6] |

| Appearance | Not explicitly stated, likely a solid or liquid at room temperature | |

| Melting Point | 175°C (with decomposition)[1] / -64°C[2] | |

| Boiling Point | 235.9°C at 760 mmHg | [1] |

| Density | 0.989 g/mL at 25°C | [1] |

| Solubility | Information not available | |

| Flash Point | >230 °F (>110 °C) | [1] |

Note on conflicting data: There is a significant discrepancy in the reported melting points. The value of 175°C with decomposition is more consistent with other cyclic carboxylic acids of similar molecular weight. The value of -64°C is unusually low and may be erroneous or refer to a specific, purified isomer under particular conditions. Further experimental verification is recommended.

Synthesis Protocols

Grignard Reaction with Carbon Dioxide

A reliable method for the synthesis of carboxylic acids is the reaction of a Grignard reagent with carbon dioxide.

Experimental Protocol: Grignard Carbonation of 3-Methylcyclohexyl Halide

Materials:

-

3-Methylcyclohexyl bromide (or chloride)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 3-methylcyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically refluxed until the magnesium is consumed.

-

Carbonation: The Grignard solution is cooled in an ice-salt bath. Crushed dry ice is added portion-wise to the vigorously stirred solution.

-

Work-up: After the addition of dry ice is complete, the reaction is quenched by the slow addition of cold, dilute hydrochloric acid until the aqueous layer is acidic.

-

Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Logical Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Fischer Esterification followed by Hydrolysis

An alternative route involves the synthesis of the corresponding methyl ester followed by hydrolysis. A general protocol for Fischer esterification is provided below.

Experimental Protocol: Fischer Esterification of a Carboxylic Acid

Materials:

-

Carboxylic acid (starting material)

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid in an excess of anhydrous methanol.[8]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.[8]

-

Reflux: Heat the reaction mixture to a gentle reflux for 2-4 hours.[8]

-

Work-up and Extraction: After cooling, the mixture is poured into water and extracted with diethyl ether.[8]

-

Washing: The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.[8]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the methyl ester.[8]

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous sodium hydroxide (B78521) followed by acidification).

Logical Workflow for Fischer Esterification and Hydrolysis

Caption: Workflow for the synthesis of a carboxylic acid via Fischer esterification and subsequent hydrolysis.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: ≥1024.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.

Logical Workflow for NMR Analysis

Caption: General workflow for the NMR analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and signaling pathways of this compound. One source suggests its potential use in treating depression and anxiety, possibly through interaction with 5HT1A receptors, but this claim lacks substantial published evidence and detailed mechanistic studies.

Research on structurally related cyclohexanecarboxylic acid derivatives has indicated potential for various biological activities. However, direct extrapolation to the 3-methyl isomer is not scientifically rigorous without specific experimental data.

Given the interest in compounds affecting the central nervous system, a hypothetical area of investigation for this compound could be its interaction with neurotransmitter receptors, such as serotonin (B10506) receptors.

Proposed Investigational Workflow for Biological Activity

Caption: A proposed workflow for investigating the biological activity of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory setting.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a fume hood to avoid inhalation of vapors.

Conclusion

This technical guide has summarized the core chemical properties, potential synthetic routes, and analytical methodologies for this compound. While fundamental physicochemical data is available, there are inconsistencies in reported values that warrant further investigation. Moreover, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. The proposed investigational workflow provides a roadmap for future research to elucidate its potential therapeutic applications. As with any chemical compound, proper safety protocols must be strictly adhered to during handling and experimentation.

References

- 1. 3-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans | CAS 13293-59-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-Methylcyclohexane-1-carboxylic acid | 13293-59-9 | NAA29359 [biosynth.com]

- 3. cis-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 12610637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy trans-3-Methyl-cyclohexanecarboxylic acid [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C8H14O2 | CID 114490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1S,3S)-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 86308884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-methylcyclohexanecarboxylic acid, a molecule of interest in various chemical and pharmaceutical research areas. This document focuses on presenting quantitative data for its cis and trans isomers, detailing relevant experimental protocols, and offering a logical workflow for isomer separation and characterization.

Core Physical Properties

This compound (C₈H₁₄O₂) is a substituted cycloalkane carboxylic acid with a molecular weight of 142.20 g/mol .[1][2][3][4] The presence of two stereoisomers, cis and trans, arising from the relative orientation of the methyl and carboxylic acid groups on the cyclohexane (B81311) ring, leads to distinct physical properties.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of the cis and trans isomers of this compound. Data for the mixed isomers is also included for reference.

| Property | cis-3-Methylcyclohexanecarboxylic Acid | trans-3-Methylcyclohexanecarboxylic Acid | Mixture of Isomers |

| Molecular Weight | 142.20 g/mol [4][5] | 142.20 g/mol [3] | 142.20 g/mol [2] |

| Melting Point | Data not available | Data not available | -64 °C[6] |

| Boiling Point | Data not available | Data not available | 235.9 °C at 760 mmHg |

| Density | Data not available | Data not available | 0.989 g/mL at 25 °C |

| pKa | Estimated ~4.9[7][8] | Estimated ~4.9[7][8] | Estimated ~4.9 |

| Solubility in Water | Sparingly soluble; increases with pH[1][9][10] | Sparingly soluble; increases with pH[1][9][10] | Sparingly soluble |

| Solubility in Organic Solvents | Generally soluble in ethanol (B145695), ether, and other common organic solvents.[1][9] | Generally soluble in ethanol, ether, and other common organic solvents.[1][9] | Generally soluble |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of this compound are outlined below. These are generalized procedures adaptable for this specific compound.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For a mixture of isomers or an impure sample, the melting point is typically lower and occurs over a broader range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few microliters) of the liquid sample is placed in a small-diameter test tube (e.g., a Durham tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. It is the pH at which the acid is 50% dissociated in an aqueous solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the this compound isomer is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the this compound isomer is added to a known volume of water in a sealed flask.

-

Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved acid in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.

Isomer Separation and Characterization Workflow

The separation of the cis and trans isomers of this compound is a critical step for obtaining pure samples for individual analysis. The following diagram illustrates a logical workflow for this process.

This workflow begins with the esterification of the carboxylic acid mixture, as the resulting methyl esters are often more volatile and amenable to separation by gas chromatography. Following separation, the individual esters are hydrolyzed back to their corresponding carboxylic acids to yield the pure cis and trans isomers for subsequent physical property analysis and structural confirmation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C8H14O2 | CID 114490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,3S)-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 86308884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 12610637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 3-Methylcyclohexanecarboxylic Acid (CAS Number: 13293-59-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylcyclohexanecarboxylic acid, focusing on the mixture of cis and trans isomers identified by CAS number 13293-59-9. This document details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications, particularly within the realm of drug discovery and development.

Chemical Identity and Physical Properties

This compound is a substituted cycloalkane carboxylic acid. The CAS number 13293-59-9 specifically refers to a mixture of its cis and trans stereoisomers.[1][2][3] These isomers share the same molecular formula and weight but differ in the spatial orientation of the methyl and carboxylic acid groups on the cyclohexane (B81311) ring.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 13293-59-9 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][4] |

| Molecular Weight | 142.20 g/mol | [1][2][4] |

| Appearance | Liquid | |

| Density | 0.989 g/mL at 25 °C | [2] |

| Boiling Point | 235.9 °C at 760 mmHg | [2] |

| Flash Point | > 230 °F (> 110 °C) | [2] |

| XLogP3-AA | 2.1 |[1] |

Table 2: Computed Properties of Individual Isomers

| Property | cis-3-Methylcyclohexanecarboxylic acid | trans-3-Methylcyclohexanecarboxylic acid | Reference(s) |

|---|---|---|---|

| IUPAC Name | cis-3-methylcyclohexane-1-carboxylic acid | trans-3-methylcyclohexane-1-carboxylic acid | [5][6] |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [5][6] |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | [1][6] |

| Complexity | 131 | 131 | [1][6] |

| Hydrogen Bond Donor Count | 1 | 1 | [1][6] |

| Hydrogen Bond Acceptor Count | 2 | 2 |[1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data is available for the mixture of isomers.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and References |

|---|---|

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich.[1] |

| ¹³C NMR | Spectra available for the mixture of cis and trans isomers.[1][7] |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available, showing characteristic peaks for O-H (broad) and C=O stretching of the carboxylic acid.[1] |

| Mass Spectrometry (MS) | GC-MS data is available through the NIST Mass Spectrometry Data Center.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methods. A common and effective approach is the catalytic hydrogenation of the corresponding aromatic precursor, 3-methylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation of 3-Methylbenzoic Acid

This protocol is adapted from general procedures for the hydrogenation of benzoic acid derivatives.[8]

Materials:

-

3-Methylbenzoic acid

-

Rhodium on alumina (B75360) (or a similar hydrogenation catalyst, e.g., Ruthenium)

-

High-pressure autoclave reactor

-

Methanol (B129727) (or a suitable solvent)

-

Hydrogen gas (high purity)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a glass liner for the autoclave, combine 3-methylbenzoic acid (1.0 eq) and the hydrogenation catalyst (e.g., 5 mol% Rh/Al₂O₃).

-

Solvent Addition: Add a suitable solvent such as methanol to dissolve or suspend the starting material.

-

Hydrogenation: Place the sealed glass liner into the autoclave. Purge the reactor multiple times with hydrogen gas before pressurizing to the desired pressure (e.g., 50-100 atm).

-

Reaction: Heat the reactor to a specified temperature (e.g., 100-150 °C) and stir vigorously for a set duration (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

Workup: After cooling the reactor to room temperature and carefully venting the excess hydrogen, remove the reaction mixture.

-

Purification: Filter the mixture through a pad of Celite to remove the catalyst, washing with additional solvent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a mixture of cis and trans isomers. Further purification can be achieved by distillation or chromatography to separate the isomers if required.

Applications in Drug Development

Carboxylic acid moieties are prevalent in pharmaceuticals, acting as key pharmacophores that can engage in hydrogen bonding and ionic interactions with biological targets.[9] While specific drug candidates containing the this compound scaffold are not prominently documented in publicly available literature, its structural motifs are of interest to medicinal chemists.

Potential Roles:

-

Scaffold and Building Block: As a substituted cyclohexane, it provides a non-aromatic, three-dimensional scaffold that can be used to orient functional groups in specific vectors for optimal target binding. This is crucial for moving beyond "flat" aromatic structures in drug design.

-

Bioisosteric Replacement: The carboxylic acid group itself can be a liability in drug candidates due to metabolic instability or poor membrane permeability. However, the cyclohexane ring can serve as a core to which carboxylic acid bioisosteres are attached.[9]

-

Neurological Applications: Some vendors suggest that this compound has shown efficacy in models for depression and anxiety, potentially acting as a ligand for serotonin (B10506) receptors like 5HT1A.[4] This information, however, originates from commercial sources and requires rigorous validation through peer-reviewed scientific studies. If validated, it would open avenues for its use in developing novel CNS-active agents.

The logical relationship for its potential application in receptor-based drug discovery is outlined below.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided by suppliers, this compound is considered hazardous.[1]

-

Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Precautions: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. This compound | C8H14O2 | CID 114490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans | CAS 13293-59-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. 3-Methylcyclohexane-1-carboxylic acid | 13293-59-9 | NAA29359 [biosynth.com]

- 5. (1S,3S)-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 86308884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 12610637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of cis-3-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methylcyclohexanecarboxylic acid is a saturated monocarboxylic acid with a cyclohexane (B81311) ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 1-position, with the substituents in a cis relationship. This molecule and its stereoisomers are of interest in medicinal chemistry and materials science due to their rigid, non-planar structures which can be exploited to control the spatial arrangement of functional groups. This technical guide provides a comprehensive overview of the structure, stereochemistry, and spectroscopic properties of cis-3-Methylcyclohexanecarboxylic acid, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Stereochemistry

The chemical formula for cis-3-Methylcyclohexanecarboxylic acid is C8H14O2, and its molecular weight is 142.20 g/mol .[1][2] The cis stereochemistry indicates that the methyl and carboxyl groups are on the same side of the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the case of cis-3-Methylcyclohexanecarboxylic acid, two chair conformers are in equilibrium: one with the methyl group in an equatorial position and the carboxylic acid group in an axial position (e,a), and the other with the methyl group in an axial position and the carboxylic acid group in an equatorial position (a,e). The diequatorial conformation is generally more stable for 1,3-disubstituted cyclohexanes to avoid 1,3-diaxial interactions. However, in the cis isomer, one substituent must be axial while the other is equatorial in the chair conformation. The equilibrium will favor the conformer where the larger group (in this case, the carboxylic acid) occupies the equatorial position to minimize steric hindrance.

Table 1: General Physicochemical Properties of 3-Methylcyclohexanecarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C8H14O2 | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| IUPAC Name | cis-3-Methylcyclohexane-1-carboxylic acid | [1] |

Spectroscopic Data

The structural features of cis-3-Methylcyclohexanecarboxylic acid can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for cis-3-Methylcyclohexanecarboxylic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -COOH | 10-13 | singlet (broad) | Chemical shift is concentration and solvent dependent. |

| CH-COOH | 2.0-2.5 | multiplet | |

| CH-CH₃ | 1.5-2.0 | multiplet | |

| Cyclohexane CH₂ | 0.9-1.9 | multiplet | Complex overlapping signals. |

| -CH₃ | 0.8-1.0 | doublet | Coupled to the adjacent methine proton. |

Table 3: Predicted ¹³C NMR Chemical Shifts for cis-3-Methylcyclohexanecarboxylic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 175-185 |

| CH-COOH | 40-50 |

| CH-CH₃ | 30-40 |

| Cyclohexane CH₂ | 20-40 |

| -CH₃ | 15-25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of cis-3-Methylcyclohexanecarboxylic acid is expected to show characteristic absorptions for the carboxylic acid group.

Table 4: Characteristic IR Absorption Bands for cis-3-Methylcyclohexanecarboxylic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Medium |

| O-H bend (Carboxylic acid) | 1395-1440 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cis-3-Methylcyclohexanecarboxylic acid, the molecular ion peak (M+) would be observed at m/z = 142. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the cyclohexane ring.

Table 5: Predicted Mass Spectrometry Fragmentation for cis-3-Methylcyclohexanecarboxylic Acid

| m/z | Fragment |

| 142 | [M]+• |

| 125 | [M - OH]+ |

| 97 | [M - COOH]+ |

| Various | Cyclohexane ring fragments |

Experimental Protocols

Synthesis of cis-3-Methylcyclohexanecarboxylic Acid

A common method for the synthesis of cis-3-Methylcyclohexanecarboxylic acid is the catalytic hydrogenation of 3-methylbenzoic acid. The cis isomer is often the major product under low-pressure hydrogenation conditions.

Materials:

-

3-Methylbenzoic acid

-

Platinum(IV) oxide (Adam's catalyst)

-

Glacial acetic acid

-

Hydrogen gas

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (5%)

-

Hydrochloric acid (10%)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 3-methylbenzoic acid in glacial acetic acid.

-

Add a catalytic amount of platinum(IV) oxide.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 3-4 atm.

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the acetic acid under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution.

-

Separate the aqueous layer and acidify with 10% hydrochloric acid until a precipitate forms.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

The product can be further purified by recrystallization or distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of cis-3-Methylcyclohexanecarboxylic acid.

Conformational Equilibrium

The chair conformations of cis-3-Methylcyclohexanecarboxylic acid are in a dynamic equilibrium.

References

An In-depth Technical Guide to trans-3-Methylcyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of trans-3-Methylcyclohexanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic characterization.

Chemical Structure and Identification

trans-3-Methylcyclohexanecarboxylic acid is a cyclic carboxylic acid. The "trans" designation indicates that the methyl and carboxyl groups are on opposite sides of the cyclohexane (B81311) ring plane.

Molecular Structure:

Caption: 2D representation of trans-3-Methylcyclohexanecarboxylic acid.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | trans-3-Methylcyclohexanecarboxylic acid[1][2] |

| Stereoisomer IUPAC Name | (1S,3S)-3-methylcyclohexane-1-carboxylic acid[1][2] |

| Molecular Formula | C₈H₁₄O₂[1][3] |

| Molecular Weight | 142.20 g/mol [1][3] |

| CAS Number | 73873-49-1 (for trans-isomer)[3] |

| Canonical SMILES | CC1CCCC(C1)C(=O)O[1] |

| Isomeric SMILES | C[C@H]1CCC--INVALID-LINK--C(=O)O[1] |

| InChI Key | CIFSKZDQGRCLBN-BQBZGAKWSA-N[1] |

Physicochemical Properties

The physicochemical properties of trans-3-Methylcyclohexanecarboxylic acid are summarized below. Carboxylic acids generally exhibit high boiling points due to hydrogen bonding and their solubility in water decreases as the carbon chain length increases.[4]

Table 2: Physicochemical Data

| Property | Value |

| Computed Properties | |

| XLogP3 | 2.1[1][3] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[3] |

| Exact Mass | 142.099379685 Da[1][3] |

| Monoisotopic Mass | 142.099379685 Da[1][3] |

| Topological Polar Surface Area | 37.3 Ų[3] |

Synthesis of trans-3-Methylcyclohexanecarboxylic Acid

A common and effective method for the synthesis of methylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding methylbenzoic acid. For the synthesis of trans-3-Methylcyclohexanecarboxylic acid, m-toluic acid serves as the starting material. The hydrogenation of benzoic acid derivatives can be achieved using various catalysts, such as platinum on titanium dioxide (Pt/TiO₂) or palladium on carbon (Pd/C), under elevated temperature and hydrogen pressure.[5] The cis/trans ratio of the product can be influenced by the reaction conditions.[5]

Below is a representative experimental protocol for the hydrogenation of a methyl-substituted benzoic acid, which can be adapted for the synthesis of the target molecule from m-toluic acid.

Experimental Protocol: Catalytic Hydrogenation of m-Toluic Acid

Objective: To synthesize 3-Methylcyclohexanecarboxylic acid via the hydrogenation of m-toluic acid.

Materials:

-

m-Toluic acid

-

Platinum on titanium dioxide (Pt/TiO₂) or 5% Palladium on carbon (Pd/C)

-

Solvent (e.g., water, supercritical CO₂)[6]

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

-

Instrumentation for product analysis (GC-MS, NMR)

Procedure:

-

Reactor Setup: A high-pressure stainless steel autoclave is charged with m-toluic acid and the chosen catalyst (e.g., Pt/TiO₂). The amount of catalyst is typically a small percentage of the substrate weight.

-

Solvent Addition: The solvent is added to the reactor. Supercritical carbon dioxide can be an effective medium for this reaction.[6]

-

Purging: The autoclave is sealed and purged several times with nitrogen or hydrogen to remove air.

-

Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar) and heated to the reaction temperature (e.g., 80 °C).[5]

-

Reaction: The reaction mixture is stirred vigorously for a set period (e.g., 6-10 hours) while maintaining constant temperature and pressure.[5] The progress of the reaction can be monitored by taking samples and analyzing them by techniques like TLC or GC.

-

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.

-

Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, a mixture of cis- and trans-3-Methylcyclohexanecarboxylic acid.

-

Purification and Isomer Separation: The cis and trans isomers can be separated by methods such as fractional crystallization or chromatography.

Caption: Synthesis workflow for trans-3-Methylcyclohexanecarboxylic acid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of trans-3-Methylcyclohexanecarboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹.[7][8]

Table 3: Characteristic IR Absorptions

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |

| C-H (sp³) | 3000 - 2850 | Medium to strong, sharp |

| C=O (Carbonyl) | 1760 - 1690 | Strong, sharp |

| C-O | 1320 - 1210 | Medium |

| O-H (bend) | 1440 - 1395 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range.[9] The protons on the cyclohexane ring will appear in the aliphatic region (around 1-2.5 ppm), with the proton alpha to the carbonyl group being the most deshielded among them. The methyl protons will appear as a doublet further upfield.

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristic and appears in the 165-185 ppm region.[8] The carbons of the cyclohexane ring and the methyl group will resonate in the upfield region of the spectrum. A ¹³C NMR spectrum for a mixture of cis and trans 3-Methyl-1-cyclohexanecarboxylic acid is available in the SpectraBase database.[10]

Mass Spectrometry (MS)

In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns for short-chain carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9]

Biological Activity and Applications in Drug Development

While specific biological activity data for trans-3-Methylcyclohexanecarboxylic acid is not extensively documented in readily available literature, cyclohexanecarboxylic acid derivatives are recognized as important building blocks in medicinal chemistry. They are utilized in the synthesis of various pharmacologically active compounds.

For instance, derivatives of cyclohexanecarboxylic acid have been investigated for their potential as:

-

Anti-inflammatory agents: Some amidrazone derivatives of cyclohexene (B86901) carboxylic acid have shown anti-inflammatory and antiproliferative activities, with mechanisms potentially involving the modulation of cytokines like TNF-α and various interleukins.[11]

-

Antimicrobial agents: Certain derivatives have exhibited bacteriostatic activity against various bacterial strains.[11]

The unique three-dimensional structure of trans-3-Methylcyclohexanecarboxylic acid makes it a valuable scaffold for the synthesis of novel drug candidates, allowing for precise spatial arrangement of functional groups.[1] Its application in drug discovery is primarily as a synthetic intermediate.

References

- 1. Buy trans-3-Methyl-cyclohexanecarboxylic acid [smolecule.com]

- 2. (1S,3S)-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 86308884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H14O2 | CID 114490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-methylcyclohexanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to its two chiral centers, this compound exists as four distinct stereoisomers: two pairs of enantiomers, which are further classified as cis and trans diastereomers. Understanding the unique spatial arrangement of each isomer is critical, as stereochemistry often dictates physicochemical properties and biological activity.

Stereochemical Landscape of this compound

The four stereoisomers of this compound are:

-

cis-isomers:

-

(1R,3S)-3-methylcyclohexanecarboxylic acid

-

(1S,3R)-3-methylcyclohexanecarboxylic acid

-

-

trans-isomers:

-

(1R,3R)-3-methylcyclohexanecarboxylic acid

-

(1S,3S)-3-methylcyclohexanecarboxylic acid

-

The relationship between these isomers is crucial for their separation and individual characterization. The cis and trans isomers are diastereomers of each other, while the (1R,3S) and (1S,3R) isomers are a pair of enantiomers, as are the (1R,3R) and (1S,3S) isomers.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 13293-59-9 |

Note: The data in this table pertains to a mixture of cis and trans isomers.

Synthesis and Resolution of Stereoisomers

The preparation of stereochemically pure this compound requires a strategic approach involving diastereoselective synthesis followed by enantiomeric resolution.

Synthesis of cis- and trans-3-Methylcyclohexanecarboxylic Acid

A common route to a mixture of cis- and trans-3-methylcyclohexanecarboxylic acid is the catalytic hydrogenation of 3-methylbenzoic acid. The ratio of the resulting diastereomers can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Hydrogenation of 3-Methylbenzoic Acid

-

Reaction Setup: A high-pressure hydrogenation apparatus is charged with 3-methylbenzoic acid and a suitable solvent, such as acetic acid.

-

Catalyst Addition: A platinum oxide (PtO₂) catalyst is carefully added to the reaction mixture.

-

Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction is then heated and agitated for a specified period to ensure complete reduction of the aromatic ring.

-

Workup: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Separation of Diastereomers: The resulting mixture of cis- and trans-3-methylcyclohexanecarboxylic acids can be separated by fractional crystallization or column chromatography, exploiting the differences in their physical properties.

Resolution of Enantiomers

The separation of the enantiomers of both the cis and trans diastereomers is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Resolution of (±)-trans-3-Methylcyclohexanecarboxylic Acid

-

Salt Formation: A solution of racemic trans-3-methylcyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol (B145695) or acetone) is treated with a stoichiometric amount of a single enantiomer of a chiral amine, such as (S)-(-)-α-phenylethylamine.

-

Fractional Crystallization: The resulting diastereomeric salts, (trans-(1R,3R)-acid • (S)-amine) and (trans-(1S,3S)-acid • (S)-amine), will have different solubilities. The less soluble diastereomeric salt is allowed to crystallize from the solution upon cooling or slow evaporation of the solvent.

-

Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer. Alternatively, a chiral amine with the opposite configuration can be used to crystallize the other enantiomer.

A similar protocol can be applied to the resolution of the (±)-cis-3-methylcyclohexanecarboxylic acid enantiomers.

Caption: Workflow for enantiomeric resolution.

Relevance in Drug Development

While specific pharmacological data for the individual stereoisomers of this compound are not extensively documented, the cyclohexanecarboxylic acid motif is present in numerous biologically active molecules. The stereochemical orientation of substituents on the cyclohexane (B81311) ring is often a critical determinant of a compound's pharmacological activity, including its binding affinity to target receptors and its metabolic profile.

For illustrative purposes, we can consider the well-studied example of gabapentin, a drug that, while not a direct derivative, features a substituted cyclohexane ring and highlights the importance of stereochemistry in drug design and action. Gabapentin is an anticonvulsant and analgesic, and its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.

The following diagram illustrates a simplified signaling pathway that could be modulated by a hypothetical drug candidate containing a this compound scaffold, targeting a G-protein coupled receptor (GPCR). This is a conceptual representation to demonstrate the level of detail required for such analyses.

Caption: A conceptual GPCR signaling pathway.

References

An In-depth Technical Guide to the Synthesis of 3-Methylcyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methylcyclohexanecarboxylic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic routes.

Catalytic Hydrogenation of 3-Methylbenzoic Acid

One of the most direct and industrially significant methods for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 3-methylbenzoic acid (m-toluic acid). This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring under hydrogen pressure in the presence of a metal catalyst.

Signaling Pathway: Catalytic Hydrogenation

Discovery of 3-Methylcyclohexanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthesis and core discovery of 3-methylcyclohexanecarboxylic acid, a notable alicyclic compound. While a single definitive "discovery" paper is not readily identifiable in early chemical literature, the foundational methods for its synthesis can be confidently inferred from the established chemical knowledge of the late 19th and early 20th centuries. The primary and most direct historical route to this compound was the catalytic hydrogenation of its aromatic precursor, m-toluic acid (3-methylbenzoic acid). This whitepaper details the experimental protocols representative of that era, presents quantitative data for the key compounds involved, and provides visualizations of the synthetic pathway and experimental workflow.

Introduction

The exploration of cyclic organic compounds was a burgeoning field of research in the late 1800s and early 1900s. The work of chemists such as William Henry Perkin Jr. on the synthesis of cycloalkanes and their derivatives laid the groundwork for the preparation of a wide array of alicyclic molecules. This compound, also known by its historical name hexahydro-m-toluic acid, emerged from this scientific context. Its synthesis was a logical extension of the developing techniques for the reduction of aromatic rings, a pivotal transformation in organic chemistry. Understanding the historical methods of its preparation offers valuable insight into the evolution of synthetic strategies and the foundational knowledge that underpins modern drug discovery and development.

Core Synthetic Strategy: Catalytic Hydrogenation of m-Toluic Acid

The most historically significant and direct method for the synthesis of this compound is the catalytic hydrogenation of m-toluic acid. This reaction involves the saturation of the benzene (B151609) ring of m-toluic acid using hydrogen gas in the presence of a metal catalyst. This approach was a common and reliable method for converting aromatic compounds into their alicyclic counterparts during the period of its likely first synthesis.

Data Presentation: Reactant and Product Properties

A summary of the key quantitative data for the starting material and the final product is presented in the table below for comparative analysis.

| Property | m-Toluic Acid | This compound |

| Molecular Formula | C₈H₈O₂ | C₈H₁₄O₂ |

| Molecular Weight | 136.15 g/mol | 142.20 g/mol |

| CAS Number | 99-04-7 | 13293-59-9 |

| Melting Point | 111-113 °C | Not applicable (liquid mixture of isomers) |

| Boiling Point | 263 °C | Approximately 136-138 °C at 17 Torr |

Experimental Protocols: Historical Synthesis

The following protocol is a representation of the experimental methodology that would have been employed for the synthesis of this compound based on the established techniques of the early 20th century.

Materials

-

m-Toluic acid

-

Ethanol (B145695) or acetic acid (as solvent)

-

Platinum or palladium-based catalyst (e.g., platinum black or palladium on charcoal)

-

Hydrogen gas

-

Sodium carbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment

-

A high-pressure hydrogenation apparatus (autoclave)

-

Reaction flask

-

Filtration apparatus

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure

-

Reaction Setup: A solution of m-toluic acid in a suitable solvent such as ethanol or acetic acid was placed in a high-pressure autoclave. A catalytic amount of a platinum or palladium-based catalyst was then added to the solution.

-

Hydrogenation: The autoclave was sealed and the air was displaced by purging with hydrogen gas. The vessel was then pressurized with hydrogen to a high pressure and heated. The reaction mixture was agitated to ensure efficient contact between the reactants and the catalyst. The progress of the reaction was monitored by the drop in hydrogen pressure as it was consumed.

-

Catalyst Removal: Upon completion of the reaction, the autoclave was cooled, and the excess hydrogen pressure was carefully released. The reaction mixture was then filtered to remove the solid catalyst.

-

Work-up and Purification: The solvent was removed from the filtrate by distillation. The crude this compound was then dissolved in diethyl ether and washed with a sodium carbonate solution to remove any unreacted starting material and acidic impurities. The ethereal layer was subsequently washed with water, dried over anhydrous sodium sulfate, and the ether was evaporated.

-

Final Purification: The resulting liquid product was purified by vacuum distillation to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the historical synthesis of this compound.

Caption: Catalytic Hydrogenation of m-Toluic Acid.

Caption: Historical Experimental Workflow.

Potential Research Applications of 3-Methylcyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing the specific biological activities and therapeutic applications of 3-methylcyclohexanecarboxylic acid is limited. This guide, therefore, explores potential research avenues based on the known activities of structurally related cyclohexanecarboxylic acid derivatives and provides generalized experimental protocols for investigation.

Introduction to this compound

This compound is a cyclic carboxylic acid with the chemical formula C₈H₁₄O₂. It exists as cis and trans stereoisomers, a critical consideration for any biological evaluation as different isomers can exhibit varied pharmacological activities. The presence of the methyl group and the cyclohexane (B81311) ring provides a distinct three-dimensional structure that could be exploited in drug design.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| CAS Number | 13293-59-9 (mixture of isomers) | [1][3] |

| Appearance | Varies by isomer and purity | |

| XLogP3 | 2.1 | [1][2] |

Potential Research Applications

While direct evidence is scarce, the chemical scaffold of this compound suggests potential for development in several therapeutic areas, primarily based on the observed biological activities of other cyclohexanecarboxylic acid derivatives.

Anti-inflammatory Properties

Derivatives of cyclohexanecarboxylic acid have been investigated for their anti-inflammatory effects. The mechanism of action for such compounds is often linked to the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Hypothesized Signaling Pathway Involvement:

This compound, or its derivatives, may potentially modulate the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drug discovery.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Structurally related compounds have demonstrated activity against various bacterial strains. Research into this compound could involve screening against a panel of pathogenic bacteria to determine its minimum inhibitory concentration (MIC).

Neurological Disorders

While a commercial vendor suggests utility in treating depression and anxiety through interaction with the 5HT1A receptor, this claim is not yet substantiated in peer-reviewed literature.[4] However, it presents a clear, testable hypothesis. The compound could be evaluated for its binding affinity to various serotonin (B10506) receptors.

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of this compound.

In Vitro Anti-inflammatory Activity: Cytokine Release Assay

This protocol describes the measurement of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (solvent only).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Workflow for Anti-inflammatory Screening:

Caption: A typical workflow for evaluating anti-inflammatory potential.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of a compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Receptor Binding Assay: 5-HT1A Affinity

This is a generalized protocol for a competitive radioligand binding assay.

Materials:

-

Cell membranes from cells expressing the human 5-HT1A receptor

-

Radioligand (e.g., [³H]8-OH-DPAT)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, combine the cell membranes, the radioligand at a concentration near its K_d, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (K_i).

Conclusion and Future Directions

This compound represents a simple chemical scaffold with potential for development in several therapeutic areas, including inflammation, infectious diseases, and neurology. The immediate research priorities should be to synthesize and separate the cis and trans isomers and to perform broad in vitro screening using the protocols outlined in this guide. Any positive results would warrant further investigation into structure-activity relationships, mechanism of action, and in vivo efficacy. The lack of existing data presents a significant opportunity for novel discoveries in these fields.

References

3-Methylcyclohexanecarboxylic Acid: A Comprehensive Technical Guide for Chiral Synthesis

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanecarboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of new pharmaceutical agents.[1][2][3] Its rigid cyclohexyl scaffold and the presence of two chiral centers make it an attractive starting material for creating complex molecules with specific three-dimensional orientations. The stereochemistry of this compound is crucial, as different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. This guide provides a detailed exploration of its properties, synthesis, chiral resolution, and applications as a chiral synthon.

The carboxylic acid functional group is a prevalent feature in many commercialized pharmaceuticals, contributing to factors like water solubility and the ability to interact with biological targets.[4][5] Chiral carboxylic acids, such as the enantiomerically pure forms of this compound, are therefore highly sought-after intermediates in drug discovery.[2]

Physicochemical and Structural Properties

This compound is a cycloaliphatic carboxylic acid.[6][7][8][9][10] Its fundamental properties are summarized in the table below. The compound exists as a mixture of cis and trans diastereomers, which can be further resolved into their respective enantiomers.[7][8][9][10][11]

| Property | Value | Reference |

| Molecular Formula | C8H14O2 | [6][7][8][11][12] |

| Molecular Weight | 142.20 g/mol | [6][7][8][12] |

| CAS Number | 13293-59-9 (mixture of cis and trans) | [6][11][12][13] |

| IUPAC Name | 3-methylcyclohexane-1-carboxylic acid | [6] |

| Density | 0.989 g/mL at 25 °C (lit.) | [13] |

| Boiling Point | 235.9°C at 760 mmHg | [13] |

| Flash Point | >230 °F | [13] |

| Hazards | Causes skin irritation, serious eye damage, and may cause respiratory irritation.[6][14] |

Stereoisomers of this compound

This compound has two chiral centers, at carbon 1 and carbon 3 of the cyclohexane (B81311) ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the methyl and carboxyl groups determines whether the diastereomer is cis or trans.

-

Cis Isomers: (1R,3S) and (1S,3R) - A pair of enantiomers.

-

Trans Isomers: (1R,3R) and (1S,3S) - A pair of enantiomers.

The relationship between these stereoisomers is depicted in the diagram below.

Caption: Stereoisomers of this compound.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic or diastereomeric mixture, followed by chiral resolution to separate the desired stereoisomer.

Synthesis of Racemic this compound

A common route to the cyclohexanecarboxylic acid core is through a Diels-Alder reaction, followed by hydrogenation.[15] For this compound, this can be achieved by the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with acrylic acid to form 3-methyl-3-cyclohexene-1-carboxylic acid, which is then hydrogenated to yield a mixture of cis- and trans-3-methylcyclohexanecarboxylic acid.

Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a key technique for separating enantiomers from a racemic mixture.[16] A widely used method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[17] These resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[17][18]

The general workflow for the synthesis and resolution is illustrated below.

Caption: Synthesis and Chiral Resolution Workflow.

Experimental Protocol: Chiral Resolution

The following is a generalized protocol for the resolution of a racemic carboxylic acid using a chiral amine. The specific solvent, temperature, and stoichiometry must be optimized for this compound.[17]

-

Salt Formation:

-

Dissolve one equivalent of the racemic this compound in a suitable hot solvent (e.g., ethanol, acetone, or a mixture).

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) in the minimum amount of the same hot solvent.

-

Slowly add the amine solution to the acid solution with stirring.

-

-

Crystallization:

-

Allow the resulting solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.

-

For further crystallization, the flask may be placed in a refrigerator or ice bath.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

-

Isolation of the Enantiomer:

-

Suspend the collected diastereomeric salt crystals in water.

-

Acidify the aqueous suspension with a strong acid (e.g., HCl) to a low pH.

-

Extract the liberated free carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO4), and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Analysis:

Applications in Drug Development

Chiral building blocks are fundamental in medicinal chemistry for the synthesis of single-enantiomer drugs.[2] The specific stereochemistry of this compound can be used to control the spatial arrangement of functional groups in a target molecule, which is critical for its interaction with chiral biological receptors and enzymes.

While specific drugs derived directly from this compound are not extensively detailed in the provided search results, related structures have known applications. For instance, it has been suggested that 3-methylcyclohexane-1-carboxylic acid may be effective in treating depression and anxiety disorders.[12] Furthermore, a structurally similar compound, S-3-cyclohexenecarboxylic acid, is a key raw material for the synthesis of the anticoagulant drug edoxaban, highlighting the importance of this class of compounds in medicine.[18] The use of trans-4-methylcyclohexanecarboxylic acid as a precursor in pharmaceuticals further underscores the utility of this molecular scaffold.[21]

The general role of a chiral building block in drug synthesis is to provide a stereochemically defined fragment that is incorporated into the final active pharmaceutical ingredient (API).

Caption: Role as a Chiral Building Block in Drug Synthesis.

Quantitative Data and Spectroscopic Information

Precise quantitative data is essential for the reproducible synthesis and application of chiral building blocks. The following tables summarize key quantitative parameters and available spectral data resources for this compound and its derivatives.

Table 1: Synthesis and Resolution Data (Representative)

| Parameter | Value | Notes |

| Diels-Alder Yield | 94% | For a similar reaction to produce 3-cyclohexene-1-carboxylic acid.[15] |

| Hydrogenation Yield | 99% | For the conversion of 3-cyclohexene-1-carboxylic acid to cyclohexanecarboxylic acid.[15] |

| Resolution Yield | 33.5% | For (S)-(-)-cyclohex-3-ene-1-carboxylic acid after resolution.[22] |

| Optical Purity (ee) | >99% | Achieved for cyclohex-3-ene-1-carboxylic acid after resolution.[22] |

Table 2: Spectroscopic Data Resources

| Spectrum Type | Resource | Compound |

| 1H NMR | PubChem[6], Sigma-Aldrich | This compound |

| 13C NMR | PubChem[6] | This compound |

| Mass Spec (GC-MS) | NIST Mass Spectrometry Data Center[6], NIST WebBook[23] | This compound, Methyl 3-cyclohexene-1-carboxylate |

| IR Spectra | PubChem[6], Sigma-Aldrich, NIST WebBook[23] | This compound, Methyl 3-cyclohexene-1-carboxylate |

Conclusion

This compound stands out as a versatile and valuable chiral building block for the synthesis of complex organic molecules. Its well-defined stereoisomers provide a robust platform for introducing chirality into new drug candidates, enabling precise control over the three-dimensional structure of the final compound. The established methods for its synthesis and, crucially, its chiral resolution, make it an accessible and practical tool for researchers in medicinal chemistry and drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral synthons like this compound will undoubtedly increase.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. Carboxylic Acids [Chiral Non-Heterocyclic Building Blocks] | TCI AMERICA [tcichemicals.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H14O2 | CID 114490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 12610637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1S,3S)-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 86308884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1S,3R)-3-Methylcyclohexane-1-carboxylic acid | C8H14O2 | CID 57682957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cis-3-methylcyclohexanecarboxylic acid [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. 3-Methylcyclohexane-1-carboxylic acid | 13293-59-9 | NAA29359 [biosynth.com]

- 13. 3-Methylcyclohexane-1-carboxylic acid | C8H14 O2 - BuyersGuideChem [buyersguidechem.com]

- 14. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]

- 16. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 17. benchchem.com [benchchem.com]

- 18. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]

- 23. 3-Cyclohexene-1-carboxylic acid, methyl ester [webbook.nist.gov]

Spectroscopic Profile of 3-Methylcyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂), a valuable building block in organic synthesis and drug discovery. The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental methodologies. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~2.3 | Multiplet | 1H | -CH(COOH)- |

| ~0.9 - 2.2 | Multiplets | 11H | Cyclohexyl ring protons |

| ~0.9 | Doublet | 3H | -CH₃ |

Data is a representative example and may vary based on solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~40-45 | -CH(COOH)- |

| ~20-40 | Cyclohexyl ring carbons |

| ~20 | -CH₃ |

Data is a representative example and may vary based on solvent and instrument parameters.[1][2]

Vibrational Spectroscopy Data